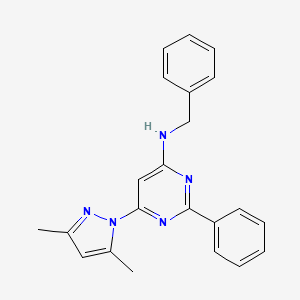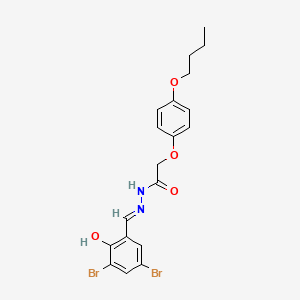![molecular formula C17H11N5 B6037840 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6037840.png)
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a heterocyclic compound with potential applications in various fields of scientific research. It is a complex molecule with a unique structure that makes it an interesting subject of study. In
作用機序
The mechanism of action of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. Additionally, it has been shown to induce the formation of reactive oxygen species, which can cause oxidative damage to cells.
実験室実験の利点と制限
One of the advantages of using 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole in lab experiments is its potential use as a fluorescent probe for the detection of DNA damage. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a complex compound with potential applications in various fields of scientific research. Its synthesis method is complex, but it has been shown to have anticancer properties and potential use as a fluorescent probe for the detection of DNA damage. Further studies are needed to fully understand its mechanism of action and its potential use in other areas of scientific research.
合成法
The synthesis of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a complex process that involves multiple steps. One of the most common methods of synthesis involves the reaction of 2-aminobenzophenones with triazine derivatives. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and results in the formation of the desired compound. Other methods of synthesis involve the use of different starting materials and reaction conditions.
科学的研究の応用
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
14-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-18-17-20-16-15(21-22(14)17)12-8-4-5-9-13(12)19-16/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSLJWNNIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2N=C4C5=CC=CC=C5NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![N-(3-methoxybenzyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6037774.png)
![5-[(2-methyl-1-piperidinyl)carbonyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6037788.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)
![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)

![(2,4-dimethoxyphenyl)[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6037833.png)
![5-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6037838.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6037852.png)